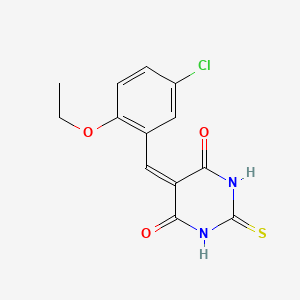
N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound belongs to the class of chromen-2-one derivatives, which are known to exhibit a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. It has also been shown to inhibit the activity of certain enzymes involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in various tissues and organs. Additionally, N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide has been shown to exhibit antitumor effects, which may help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. This compound is also stable and can be stored for long periods of time. However, there are also some limitations to using N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide in lab experiments. It may exhibit low solubility in certain solvents, which can make it difficult to work with. Additionally, this compound may exhibit low bioavailability, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide. One potential area of study is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been optimized and can be performed on a large scale.
Eigenschaften
IUPAC Name |
N-(2-oxochromen-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16(10-12-4-2-1-3-5-12)18-14-7-8-15-13(11-14)6-9-17(20)21-15/h1-9,11H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFLQWOOXWJHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)




![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)